molecular formula C11H6F3N3O2 B1304901 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 874816-10-1

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B1304901
CAS No.: 874816-10-1
M. Wt: 269.18 g/mol
InChI Key: YUBDBOSNEOIDLU-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyridine ring fused to a pyrimidine ring, with a trifluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Pyridin-2-yl)-4-chloropyrimidine-5-carboxylic acid
  • 2-(Pyridin-2-yl)-4-bromopyrimidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoromethyl group. This group significantly influences the compound’s chemical properties, such as its reactivity and stability. The trifluoromethyl group also enhances the compound’s biological activity, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDBOSNEOIDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382512
Record name 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874816-10-1
Record name 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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